molecular formula C16H19N3O B578790 2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile CAS No. 1245647-05-5

2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile

Cat. No.: B578790
CAS No.: 1245647-05-5
M. Wt: 269.348
InChI Key: UBTNTJLBYCJOJF-UHFFFAOYSA-N
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Description

2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2’-oxiran]-8-yl)ethyl)isonicotinonitrile is a complex organic compound featuring a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its significant potential in drug discovery and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2’-oxiran]-8-yl)ethyl)isonicotinonitrile typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various enantioselective methodologies, often starting from acyclic precursors that contain the necessary stereochemical information .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would need to ensure high yield and purity, often employing continuous flow chemistry and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2’-oxiran]-8-yl)ethyl)isonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2’-oxiran]-8-yl)ethyl)isonicotinonitrile has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound’s potential bioactivity suggests it could be developed into therapeutic agents for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2’-oxiran]-8-yl)ethyl)isonicotinonitrile is unique due to its combination of the azabicyclo core with an oxirane ring and an isonicotinonitrile group. This combination enhances its potential for diverse chemical reactions and biological activities .

Properties

IUPAC Name

2-(1-spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]-8-ylethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11(15-6-12(9-17)4-5-18-15)19-13-2-3-14(19)8-16(7-13)10-20-16/h4-6,11,13-14H,2-3,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTNTJLBYCJOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)C#N)N2C3CCC2CC4(C3)CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130401
Record name 2-(1-spiro[8-Azabicyclo[3.2.1]octane-3,2′-oxiran]-8-ylethyl)-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-05-5
Record name 2-(1-spiro[8-Azabicyclo[3.2.1]octane-3,2′-oxiran]-8-ylethyl)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245647-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-spiro[8-Azabicyclo[3.2.1]octane-3,2′-oxiran]-8-ylethyl)-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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